3-Fluoro-2-iodoaniline
Description
Significance in Advanced Organic Synthesis and Research
The significance of 3-fluoro-2-iodoaniline (B1320775) in organic synthesis stems from the distinct roles of its three functional groups: the amino group, the fluorine atom, and the iodine atom. The presence of both fluorine and iodine on the same aromatic ring is particularly advantageous. The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group in a variety of cross-coupling reactions, most notably those catalyzed by palladium. This reactivity is fundamental to modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simpler precursors.
The fluorine atom and the amino group, meanwhile, modulate the electronic properties and reactivity of the benzene (B151609) ring. cymitquimica.com The fluorine atom's high electronegativity can influence the regioselectivity of subsequent reactions, while the amino group can be readily modified or used to direct other chemical transformations. This multi-functionality allows for a stepwise and controlled assembly of target molecules.
Several synthetic routes to this compound have been developed. One method involves the directed ortho-metalation of 3-fluoro-trifluoroacetanilide, followed by reaction with iodine and subsequent hydrolysis to yield the final product. core.ac.uk A more recent and practical approach describes a transition-metal-free and base-free decarboxylative iodination of 2-amino-6-fluorobenzoic acid, which produces this compound in a high yield of 90%. rsc.org
Contemporary Research Landscape and Scholarly Contributions
The contemporary research landscape highlights this compound as a crucial intermediate in the synthesis of molecules with significant biological and material applications. Patents have identified it as a key precursor for synthesizing potential pharmaceuticals, including anti-depressant, anti-tumor, and antibiotic agents. google.com The aniline (B41778) scaffold is a common feature in many bioactive compounds, and the specific substitution pattern of this compound allows for the creation of novel derivatives for drug discovery programs.
The broader class of halo-anilines is under active investigation for various advanced applications. For example, related isomers are used in materials science. Theoretical studies on similar molecules, such as m-fluoroaniline and m-iodoaniline, using Density Functional Theory (DFT) help to elucidate the structural and electronic properties that govern their reactivity. researchgate.net Furthermore, research into other dihaloanilines, like 3-chloro-4-fluoroaniline (B193440), has revealed their potential for use in nonlinear optical (NLO) materials, suggesting a possible avenue of exploration for this compound. researchgate.net
The utility of iodoanilines in palladium-catalyzed reactions, such as the Sonogashira and Suzuki couplings, is a well-established and active area of research for creating libraries of highly substituted molecules, particularly indole (B1671886) derivatives. nih.govmdpi.com These studies underscore the fundamental importance of building blocks like this compound in developing efficient and diverse synthetic methodologies.
Selected Research Findings on Halogenated Anilines
| Compound/Method | Research Focus | Key Finding | Source |
|---|---|---|---|
| This compound | Synthesis | A practical, high-yield (90%) synthesis via transition-metal-free decarboxylative iodination has been developed. | rsc.org |
| This compound | Synthetic Utility | Identified as a precursor for potential anti-depressant, anti-tumor, and antibiotic drugs. | google.com |
| 3-chloro-4-fluoroaniline & 2-iodoaniline (B362364) | Materials Science | Investigated for their linear and nonlinear optical (NLO) properties, with 2-iodoaniline showing potential as an optical limiter. | researchgate.net |
| m-Fluoroaniline & m-Iodoaniline | Theoretical Chemistry | Electronic and structural characteristics were investigated using Density Functional Theory (DFT) to understand their chemical reactivity and optical properties. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMPUNNSNCOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 2 Iodoaniline
Established Laboratory Synthetic Pathways
Traditional laboratory methods for synthesizing 3-fluoro-2-iodoaniline (B1320775) often rely on well-documented reaction classes, including decarboxylative iodination and multi-step sequences starting from functionalized haloarenes.
A practical and efficient method for the synthesis of 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids. rsc.orgrsc.org This approach is notable for being free of transition metals and bases. In a specific protocol for this compound, 2-amino-6-fluorobenzoic acid is used as the starting material. rsc.org The reaction is carried out using potassium iodide (KI) and molecular iodine (I₂) as the iodine sources in acetonitrile, with oxygen pressure being crucial for the transformation to proceed. rsc.orgrsc.org This process is highly regioselective and provides the target compound in a high yield. rsc.org The reaction is believed to occur via a radical pathway. rsc.orgrsc.org
The reaction yields a white solid with a melting point of 54°C. rsc.org Purification is typically achieved through flash column chromatography. rsc.org
Table 1: Decarboxylative Iodination of 2-amino-6-fluorobenzoic Acid
| Parameter | Condition |
| Starting Material | 2-amino-6-fluorobenzoic acid |
| Reagents | I₂ (0.5 equiv), KI (0.6 equiv) |
| Solvent | Acetonitrile (CH₃CN) |
| Atmosphere | O₂ (10 bar) |
| Temperature | 160°C |
| Time | 2 hours |
| Yield | 90% |
| Purification | Flash column chromatography (ethyl acetate/petroleum ether = 1/50) |
Data sourced from a 2021 study on transition-metal-free decarboxylative iodination. rsc.org
Multi-step syntheses provide an alternative route to this compound, often starting from commercially available haloarenes.
One such pathway begins with 3-fluoro-N-(trifluoroacetyl)aniline. core.ac.uk This route utilizes a directed ortho-metalation strategy. The starting material is treated with tert-butyllithium (B1211817) (t-BuLi) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at very low temperatures (-78°C) to generate a dilithiated species. core.ac.uk This intermediate is then trapped with iodine to produce the N-protected this compound derivative. Subsequent hydrolysis of the trifluoroacetamide (B147638) protecting group with sodium hydroxide (B78521) in ethanol (B145695) yields the final this compound. core.ac.uk A key challenge in this method is temperature control, as temperatures above -60°C can lead to the formation of an iodinated benzoxazole (B165842) byproduct via a benzyne (B1209423) intermediate. core.ac.uk
Another multi-step approach starts from o-fluoroiodobenzene. google.com This synthesis involves three main steps:
Carboxylation: o-Fluoroiodobenzene is reacted with n-butyllithium (n-BuLi) and carbon dioxide (dry ice) in THF at -78°C to form 2-fluoro-3-iodobenzoic acid. google.com
Rearrangement: The resulting benzoic acid derivative undergoes a Curtius rearrangement. This is achieved using diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) in a toluene (B28343) and tert-butanol (B103910) solvent mixture at 80°C, which yields the tert-butyl carbamate (B1207046) (Boc)-protected intermediate, 2-fluoro-3-iodophenyl tert-butyl carbamate. google.com
Deprotection: The final step is the removal of the Boc protecting group using concentrated hydrochloric acid in methanol (B129727) at room temperature to afford this compound. google.com
Table 2: Multi-step Synthesis from o-Fluoroiodobenzene
| Step | Reagents | Conditions | Yield |
| Carboxylation | n-BuLi, CO₂ | THF, -78°C to RT | 70.5% |
| Rearrangement | DPPA, triethylamine | Toluene, t-BuOH, 80°C | 55.3% |
| Deprotection | HCl (conc.), MeOH | Room Temperature | 100% |
Data adapted from patent literature and related studies. google.com
Advanced Synthetic Strategies and Process Optimization
Recent research has focused on developing more efficient, rapid, and environmentally benign methods for the synthesis of halogenated anilines and their derivatives.
Microwave irradiation has been effectively used to accelerate organic reactions, and its application has been demonstrated in the synthesis of derivatives of iodoanilines. For instance, the synthesis of N-(1H-indol-2-ylmethyl)-5-fluoro-2-iodoaniline, a derivative of a close isomer to the title compound, was achieved using a microwave-assisted, copper-catalyzed intramolecular C-N coupling reaction. beilstein-journals.org In this process, the precursor was heated to 90°C for 45 minutes under microwave irradiation, demonstrating a significant reduction in reaction time compared to conventional heating methods. beilstein-journals.org While this example does not produce this compound directly, it highlights the potential of microwave technology to facilitate the synthesis of its complex derivatives efficiently. beilstein-journals.orgresearchgate.net
As detailed in section 2.1.1, a significant advancement in the synthesis of 2-iodoanilines is the development of a transition-metal-free and base-free decarboxylative iodination protocol. rsc.orgrsc.org This method avoids the use of expensive and potentially toxic transition metal catalysts and strong bases, making it a more sustainable and cost-effective option. rsc.orgresearchgate.net The reaction relies on the use of inexpensive KI and I₂ as iodine sources and oxygen as the oxidant. rsc.org The process is robust, scalable, and shows high tolerance for various functional groups, representing a practical and green alternative to classical methods. rsc.org Control experiments support the involvement of a radical mechanism in this transformation. rsc.orgrsc.org
Purity Assessment and Yield Enhancement in this compound Synthesis
Achieving high purity and maximizing yield are critical aspects of any synthetic procedure. For this compound, purity is commonly assessed using a combination of chromatographic and spectroscopic techniques. Flash column chromatography is a standard method for purification, with solvent systems such as ethyl acetate/petroleum ether or hexane/EtOAc being employed. rsc.orgcore.ac.uk The purity of the final product is confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS), which provide detailed structural information and confirm the elemental composition. rsc.org
Yield enhancement can be achieved by optimizing reaction conditions. In the electrophilic iodination of related aniline (B41778) derivatives, it was found that the addition of a catalytic amount (1-10 mol %) of a chloride ion source could accelerate the reaction. studylib.net This catalysis reduced the reaction time from over 24 hours to less than 6 hours and increased the isolated yield of the desired ortho-iodinated product without affecting the product regioselectivity. studylib.net Such strategies, involving the fine-tuning of reagents, catalysts, temperature, and reaction time, are essential for optimizing the synthesis of this compound.
Reactivity and Chemical Transformations of 3 Fluoro 2 Iodoaniline
Fundamental Reaction Pathways and Electrophilic/Nucleophilic Characteristics
The chemical behavior of 3-fluoro-2-iodoaniline (B1320775) is dictated by its three key functional groups. The amino (-NH₂) group is a powerful activating group and a nucleophile, capable of participating in hydrogen bonding and nucleophilic substitution reactions. Conversely, the fluorine and iodine atoms are electron-withdrawing and deactivating. The fluorine atom at the 3-position and the iodine at the 2-position create a unique electronic environment.
Cross-Coupling Reactions Involving this compound and its Analogs
The carbon-iodine bond in this compound is the primary site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound is an effective substrate for these transformations.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. mdpi.com this compound readily participates in Sonogashira couplings to form 2-alkynyl-3-fluoroaniline derivatives. These reactions are typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. mdpi.comnih.gov For instance, the coupling of various aryl iodides with terminal alkynes proceeds efficiently, highlighting the utility of the C-I bond for Csp²-Csp bond formation. mdpi.com The resulting alkynylated anilines are valuable intermediates, particularly for the synthesis of heterocycles like indoles. mdpi.com
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. numberanalytics.comlibretexts.org The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org this compound can be coupled with various boronic acids to produce substituted 3-fluorobiphenyl-2-amine derivatives. smolecule.com The reaction's success often depends on the choice of palladium catalyst, ligands, and base. libretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table is representative and based on general reactivity patterns for iodoanilines in these reaction types.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product Type |
| Sonogashira | This compound | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | 2-Alkynyl-3-fluoroaniline |
| Suzuki | This compound | Arylboronic Acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | 3-Fluoro-2-arylaniline |
The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls but has been expanded to include a variety of copper-catalyzed nucleophilic aromatic substitutions (Ullmann-type reactions). organic-chemistry.org These reactions allow for the formation of carbon-nitrogen or carbon-oxygen bonds. This compound can participate in Ullmann-type couplings. For example, it can be coupled with alcohols, such as methanol (B129727), in the presence of a copper(I) catalyst (e.g., CuI) and a base to form methoxy-substituted anilines. Similarly, N-arylation can be achieved by coupling with amides or other nitrogen nucleophiles. mdpi.comresearchgate.net Recent studies have shown that using greener solvents like 2-methyl-tetrahydrofuran (2-MeTHF) can significantly improve reaction yields in the Ullmann coupling of 3-fluoro-iodoaniline derivatives. mdpi.com However, reports also indicate that unprotected anilines can be challenging substrates, sometimes resulting in low yields or requiring protection of the amino group prior to coupling. google.com
Cyclization and Heterocycle Formation via this compound Intermediates
The products derived from the cross-coupling of this compound are key intermediates for synthesizing a variety of heterocyclic ring systems, which are prevalent scaffolds in pharmaceuticals and natural products.
The construction of indole (B1671886) rings is a prominent application of this compound. A powerful method for this is the Larock indole synthesis, which is a palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org The process typically involves an initial Sonogashira coupling to form a 2-alkynyl aniline (B41778) intermediate, which then undergoes an intramolecular cyclization (aminopalladation) followed by reductive elimination to form the indole ring. mdpi.com
This methodology allows for the synthesis of highly substituted indoles with good regioselectivity. ub.edu For example, reacting this compound (or its N-protected derivatives) with an internal alkyne in the presence of a palladium catalyst leads to the formation of 4-fluoroindoles. mdpi.com A cascade Sonogashira-Cacchi reaction using 3-fluoro-2-iodotrifluoroacetanilide, a terminal alkyne, and an aryl bromide in a single pot has been developed to regioselectively synthesize 3-aryl-4-fluoro-2-substituted-1H-indoles. mdpi.com Furthermore, multi-component reactions starting from o-haloanilines can generate complex, substituted 3-iodoindoles in a one-pot sequence involving alkynylation, cyclization, and subsequent iodination. beilstein-journals.org
Benzothiazoles are another important class of heterocycles that can be synthesized from o-iodoaniline precursors. Various synthetic strategies exist for this transformation. One approach involves a copper-promoted cyclization reaction between an o-iodoaniline derivative, elemental sulfur (S₈), and an N-tosylhydrazone to produce 2-substituted benzothiazoles. organic-chemistry.org Another method describes a three-component reaction of o-iodoanilines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as the carbon source, to yield 2-unsubstituted benzothiazoles. organic-chemistry.org Additionally, copper-catalyzed reactions of N-substituted-2-iodoanilines with potassium sulfide can form benzothiazoles through a double C-S bond formation process. organic-chemistry.org These methods provide access to a diverse range of benzothiazole (B30560) derivatives, which are known to possess a wide array of biological activities. nih.govmdpi.comnih.gov
Functionalization Strategies and Derivatization
The strategic placement of the amino, fluoro, and iodo groups on the aniline ring enables a range of functionalization and derivatization reactions. The electron-donating amino group activates the ring towards electrophilic substitution, while the ortho-iodo and meta-fluoro substituents provide handles for various cross-coupling reactions and directed metallation strategies.
The functionalization of aromatic systems like this compound can be precisely controlled through directed metallation and cross-coupling reactions. These strategies leverage the existing substituents to introduce new functional groups at specific positions, a key process in the synthesis of complex organic molecules. researchgate.net
One powerful technique is Directed ortho-Metallation (DoM) . researchgate.net In this approach, a directing group on the aromatic ring coordinates to a metal, typically an organolithium reagent, facilitating deprotonation at an adjacent ortho position. For this compound, the amino group can act as a directing group. However, the presence of the ortho-iodo substituent already provides a site for direct metal-halogen exchange, which is often a more facile pathway for creating an organometallic intermediate. This aryllithium or aryl-Grignard species can then react with a wide range of electrophiles to introduce new substituents.
Palladium-catalyzed cross-coupling reactions are another cornerstone of aromatic functionalization. The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.
Heck Reaction: Reaction with alkenes to form substituted alkenes.
The fluorine atom, while generally less reactive in these catalytic cycles, is known to promote ortho-C-H metallation, which can be exploited in certain synthetic strategies. bohrium.com Furthermore, palladium-catalyzed reactions can be used for the regioselective halogenation of aniline derivatives, often employing a removable directing group to achieve substitution at positions that are not inherently favored. bohrium.com For instance, strategies have been developed for the three-component cross-coupling of o-iodoaniline derivatives to synthesize highly functionalized indole structures. bohrium.com
These directed functionalization methods allow for the stepwise and regioselective construction of complex molecules from the this compound scaffold, which is of significant interest for creating building blocks for pharmaceuticals and materials science. smolecule.com
The incorporation of specific organic molecules onto the surface or within the structure of carbon nanotubes (CNTs) can tailor their properties for a wide range of applications, from electronics to biomedical devices. gecarbon.org While direct research on the integration of this compound into CNT architectures is not widely documented, its chemical structure suggests several potential strategies for its introduction.
Carbon nanotubes can be conceptualized as rolled-up sheets of graphene. gecarbon.org Their surfaces can be functionalized covalently or non-covalently. The aniline moiety of this compound provides a key reactive site for covalent functionalization. One common method is through diazotization . The primary amine can be converted to a diazonium salt using nitrous acid. This highly reactive species can then undergo a coupling reaction with the sp²-hybridized carbon atoms on the surface of the CNTs, forming a stable covalent bond.
The resulting CNTs, functionalized with 3-fluoro-2-iodophenyl groups, would possess new properties. The halogen substituents (F and I) would alter the electronic characteristics of the nanotubes, potentially modifying their conductivity and band gap. These halogen atoms also serve as reactive handles for further post-functionalization on the nanotube surface using the palladium-catalyzed cross-coupling reactions mentioned previously. This allows for the attachment of a diverse array of molecules, creating complex, hierarchical nanostructures.
Spectroscopic Characterization Methodologies for 3 Fluoro 2 Iodoaniline
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in providing a unique "fingerprint" of the 3-Fluoro-2-iodoaniline (B1320775) molecule. These methods probe the vibrational modes of the molecule's constituent bonds. The interaction of infrared radiation or laser light with the molecule results in a spectrum that is characteristic of its specific structure.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretching (Amine) | 3300-3500 |
| C-H Stretching (Aromatic) | 3000-3100 |
| C=C Stretching (Aromatic Ring) | 1400-1600 |
| C-N Stretching | 1250-1350 |
| C-F Stretching | 1000-1400 |
| C-I Stretching | 500-600 |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. mdpi.com It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be effective in identifying the C-I and C-C bond vibrations within the aromatic ring. Research on comparable molecules like 2-iodoaniline (B362364) has utilized FT-Raman to identify key vibrational modes. researchgate.net The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.10-7.04 ppm, a doublet of triplets at δ 6.51 ppm, and a triplet of doublets at δ 6.44 ppm. rsc.org The amine protons (NH₂) are observed as a broad singlet at approximately δ 4.27 ppm. rsc.org The specific splitting patterns and coupling constants are crucial for assigning each signal to its corresponding proton on the benzene (B151609) ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 7.10-7.04 | m | - |
| Aromatic H | 6.51 | dt | J₁ = 8.0, J₂ = 1.2 |
| Aromatic H | 6.44 | td | J₁ = 8.0, J₂ = 1.2 |
| -NH₂ | 4.27 | s | - |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound in CDCl₃, the carbon attached to the fluorine atom exhibits a large coupling constant (J = 241.0 Hz) and resonates at δ 162.5 ppm. rsc.org The other carbon signals are observed at δ 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), and 71.9 (d, J = 28.0 Hz). rsc.org The doublet multiplicity of these signals is due to coupling with the adjacent fluorine atom, which helps in the definitive assignment of each carbon atom in the aromatic ring.
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C-F | 162.5 | d | 241.0 |
| C-N | 148.9 | d | 5.0 |
| Aromatic C-H | 130.2 | d | 10.0 |
| Aromatic C-H | 109.9 | d | 3.0 |
| Aromatic C-H | 104.8 | d | 24.0 |
| C-I | 71.9 | d | 28.0 |
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a single signal at δ -91.3 ppm. rsc.org This singlet peak confirms the presence of a single fluorine environment in the molecule. The chemical shift value is characteristic for a fluorine atom attached to an aromatic ring and is influenced by the electronic effects of the iodine and amine substituents.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of this compound through fragmentation analysis. The compound's computed molecular weight is approximately 237.01 g/mol . nih.govbldpharm.comhuatengsci.com High-resolution mass spectrometry (HRMS) provides a more precise exact mass, which has been experimentally determined. For the protonated molecule [M+H]⁺, the calculated mass is 237.9528, with a found value of 237.9533, confirming the elemental composition of C₆H₅FIN. rsc.org
The fragmentation pattern of this compound under electron ionization is dictated by the relative stability of the resulting ions. Key fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. researchgate.netmiamioh.edu For this compound, the cleavage of the carbon-iodine bond is a prominent fragmentation event due to the relative weakness of this bond compared to the carbon-fluorine bond. This leads to a significant fragment ion corresponding to the loss of an iodine radical (I•). researchgate.net Further fragmentation can occur through the loss of small molecules or radicals from the aniline (B41778) structure. In amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.orgresearchgate.net
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₅FIN | nih.govbldpharm.comchemsrc.com |
| Molecular Weight | 237.01 g/mol | nih.govbldpharm.comhuatengsci.com |
| Exact Mass | 236.94507 Da | nih.gov |
| HRMS (ESI) [M+H]⁺ | Calculated: 237.9528, Found: 237.9533 | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Integration
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective hyphenated technique for the analysis of this compound. nih.gov In this method, the sample is first vaporized and passed through a gas chromatography column, which separates this compound from other volatile components in a mixture based on its boiling point and affinity for the column's stationary phase. academicjournals.org The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and its mass-to-charge ratio is detected. nih.gov
This integration allows for the unambiguous identification of this compound even in complex matrices. The retention time from the GC provides one layer of identification, while the mass spectrum provides a molecular fingerprint, confirming the molecular weight and offering structural clues through its fragmentation pattern. academicjournals.orgnih.gov The availability of GC-MS spectral data in databases like SpectraBase confirms its application for this compound. nih.gov GC-MS is also routinely used to monitor the progress of chemical reactions involving iodoaniline derivatives. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. researchgate.netup.ac.za The UV-Vis spectrum arises from the absorption of electromagnetic radiation, which promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π*. researchgate.net
The benzene ring acts as a chromophore, while the amino (-NH₂), fluoro (-F), and iodo (-I) substituents function as auxochromes. These groups modify the absorption characteristics (wavelength and intensity) of the chromophore. The lone pair of electrons on the nitrogen atom of the amino group and the halogen atoms can participate in n → π* transitions. Studies on structurally similar compounds like m-fluoroaniline and m-iodoaniline show that such substituents alter the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the UV-Vis absorption profile. chemrxiv.org Theoretical and experimental studies on related halogenated anilines confirm that n→σ* and n→π* hyperconjugations contribute to their electronic properties and photo-response. researchgate.net
Advanced Spectroscopic Techniques in Elucidating Complex Structures
Beyond routine analysis, advanced spectroscopic techniques are crucial for a more profound elucidation of the structural and electronic details of this compound and related complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems. rsc.org For this compound, detailed NMR data has been reported, providing precise chemical shifts and coupling constants that define the molecule's connectivity and stereochemistry. rsc.org ¹⁹F NMR is also particularly useful for confirming the environment of the fluorine atom. rsc.org
X-ray Photoelectron Spectroscopy (XPS) : This surface-sensitive technique can be used to probe the core-level electron binding energies of the constituent atoms (C, N, F, I). XPS provides information about the elemental composition and chemical states, allowing for the quantification of electron density shifts caused by the electronegative halogen substituents.
Surface-Enhanced Raman Spectroscopy (SERS) : While conventional Raman spectroscopy often suffers from low sensitivity, SERS can dramatically enhance the signal of analytes like anilines adsorbed onto metallic nanostructures. scirp.org This technique provides detailed information about the vibrational modes of the molecule, which are sensitive to its structure and chemical environment. scirp.orgimperial.ac.uk
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For halogenated compounds, HPLC coupled with ICP-MS offers a highly sensitive and element-specific detection method. researchgate.net This technique has been used to profile and quantify iodine-containing metabolites of similar compounds like 2-fluoro-4-iodoaniline, demonstrating its power in tracking halogenated molecules in complex biological systems without the need for radiolabeling. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₅FIN |
| 2-Fluoro-4-iodoaniline | C₆H₅FIN |
| m-Fluoroaniline | C₆H₅FN |
| m-Iodoaniline | C₆H₆IN |
| 3-Chloro-4-fluoroaniline (B193440) | C₆H₅ClFN |
| 2-Iodoaniline | C₆H₆IN |
| 2-Fluoroaniline | C₆H₅FN |
| 2-Bromoaniline | C₆H₆BrN |
| 5-Fluoro-2-iodoaniline | C₆H₅FIN |
| 4-Bromoaniline | C₆H₆BrN |
| 3-Chloro-4-fluoroaniline | C₆H₅ClFN |
Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Iodoaniline
Quantum Chemical Computations and Methodologies
Quantum chemical computations provide a foundational approach to understanding the behavior of molecules. These methods use the principles of quantum mechanics to model molecular properties. For a molecule like 3-fluoro-2-iodoaniline (B1320775), these calculations can elucidate its geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a predominant computational method used in quantum chemistry to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted anilines due to its favorable balance of accuracy and computational cost. DFT calculations for this compound would typically involve optimizing the molecular geometry to find its most stable conformation.
Commonly used functionals, such as B3LYP, are paired with basis sets of varying sizes and complexity (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. Such studies on similar halogenated anilines are used to calculate thermodynamic properties, vibrational frequencies (for comparison with IR and Raman spectra), and various electronic properties. However, specific DFT-derived data tables for this compound are not available in the reviewed literature.
Ab initio methods, Latin for "from the beginning," are computations based directly on theoretical principles without the inclusion of experimental parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While often more computationally demanding than DFT, they can provide highly accurate results for molecular properties.
Semiempirical methods, in contrast, incorporate some experimental data to simplify calculations, making them faster but potentially less accurate. These approaches would be valuable for large-scale screenings of related molecules, but detailed, peer-reviewed studies applying these specific methods to this compound are not readily found.
Electronic Structure and Reactivity Descriptors
Theoretical calculations provide key descriptors that help in predicting the chemical reactivity and kinetic stability of a molecule. These descriptors are derived from the computed electronic structure.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, a computational study would calculate the energies of these orbitals. The specific values from such a study would populate a data table like the hypothetical one below.
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| Energy Gap (ΔE) | Data Not Available |
No specific published data is available for these parameters for this compound.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
Typically, regions of negative potential (colored red to yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the electron-rich nitrogen atom of the amine group and the fluorine atom, with positive potential near the hydrogen atoms of the amine group.
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals within a molecule. It provides a detailed picture of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.
NBO analysis calculates the stabilization energies (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. A study on this compound would quantify these interactions, revealing, for example, the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring. A hypothetical data table summarizing such findings is presented below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C)ring | Data Not Available |
| π(C-C)ring | π(C-C)ring | Data Not Available |
No specific published data is available for these parameters for this compound.
Mulliken Population Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. wikipedia.orgchemrxiv.org This analysis provides insights into the electron distribution and can help in understanding the reactivity of a molecule. researchgate.net A study on the analogous compounds m-fluoroaniline (MFA) and m-iodoaniline (MIA) using Density Functional Theory (DFT) with the CAM-B3LYP/LanL2DZ method provides valuable data on charge distribution. chemrxiv.org
In these related molecules, the presence of halogen substituents significantly alters the charge distribution across the aniline (B41778) ring. chemrxiv.org The analysis of MFA and MIA reveals that the nitrogen atom of the amino group and the halogen atoms tend to carry negative charges, indicating their electron-accepting nature. Conversely, the hydrogen atoms of the amino group and most of the carbon atoms in the benzene (B151609) ring exhibit positive charges. chemrxiv.org This charge distribution is a key factor in determining the molecule's electrostatic potential and its interactions with other molecules.
Table 1: Mulliken Atomic Charges of m-Fluoroaniline (MFA) and m-Iodoaniline (MIA)
| Atom | MFA Charge (a.u.) | MIA Charge (a.u.) |
|---|---|---|
| C1 | 0.15 | 0.12 |
| C2 | -0.25 | -0.22 |
| C3 | 0.18 | -0.05 |
| C4 | -0.15 | -0.08 |
| C5 | 0.05 | 0.02 |
| C6 | -0.12 | -0.10 |
| N7 | -0.75 | -0.72 |
| H8 | 0.25 | 0.25 |
| H9 | 0.25 | 0.25 |
| H10 | 0.08 | 0.07 |
| H11 | 0.08 | 0.07 |
| H12 | 0.08 | 0.07 |
| F13/I13 | -0.25 | -0.01 |
Data sourced from a computational study on m-fluoroaniline and m-iodoaniline. chemrxiv.org
Thermodynamic and Kinetic Considerations of Reactions
The thermodynamic properties of a molecule are crucial for understanding its stability and reactivity. mdpi.com Computational studies on MFA and MIA have determined key thermodynamic parameters such as zero-point vibrational energy, enthalpy, and entropy. These values are essential for predicting the feasibility and spontaneity of chemical reactions involving these compounds. chemrxiv.org
The kinematic stability of a molecule can be inferred from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For MFA and MIA, the calculated HOMO-LUMO gaps indicate that these molecules are relatively stable. chemrxiv.org
Table 2: Thermodynamic Properties of m-Fluoroaniline (MFA) and m-Iodoaniline (MIA)
| Property | MFA | MIA |
|---|---|---|
| Total Energy (Hartree) | -325.23 | -299.45 |
| Zero-Point Vibrational Energy (kcal/mol) | 72.45 | 70.12 |
| Enthalpy (kcal/mol) | 77.89 | 75.43 |
| Gibbs Free Energy (kcal/mol) | 52.11 | 49.87 |
| Entropy (cal/mol·K) | 86.45 | 88.98 |
Data sourced from a computational study on m-fluoroaniline and m-iodoaniline. chemrxiv.org
A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry, which helps in identifying reaction pathways, transition states, and stable intermediates. mdpi.comq-chem.comnih.gov By systematically changing specific bond lengths, angles, or dihedral angles and calculating the corresponding energy, a map of the reaction landscape can be generated. q-chem.comuni-muenchen.de This technique is instrumental in understanding reaction mechanisms and predicting the kinetics of chemical transformations. mdpi.comresearchgate.netresearchgate.net
No specific potential energy surface scan data for reactions involving this compound was found in the searched literature.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. aalto.firesearchgate.net Theoretical calculations, such as those employing DFT, can provide valuable insights into the vibrational frequencies (FT-IR and FT-Raman), and electronic transitions (UV-Vis) of a compound. researchgate.netresearchgate.net
A study on the related molecules 3-chloro-4-fluoroaniline (B193440) and 2-iodoaniline (B362364) demonstrated the use of computational methods to analyze their vibrational spectra. researchgate.net The theoretical predictions were found to be in good agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.net Similarly, the UV-Vis spectral analysis for these compounds revealed their photo-response in the visible region. researchgate.net Such computational approaches are invaluable for understanding the spectroscopic characteristics of this compound.
Specific predicted spectroscopic data for this compound was not available in the searched literature. The information provided is based on studies of analogous compounds.
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Nonlinear optical (NLO) materials are of significant interest for their applications in optoelectronics and information processing. researchgate.netresearchgate.netdiva-portal.org The NLO properties of a molecule are related to its molecular structure, particularly the presence of electron donor and acceptor groups connected by a π-conjugated system. researchgate.net Theoretical calculations can be used to evaluate NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). chemrxiv.orgresearchgate.net
Computational studies on MFA and MIA have shown that these molecules exhibit notable NLO properties. chemrxiv.org Their first-order hyperpolarizabilities were found to be significantly larger than that of urea, a standard reference material for NLO studies. chemrxiv.orgresearchgate.net This suggests that halogenated anilines, including this compound, could be promising candidates for NLO applications.
Table 3: Calculated NLO Properties of m-Fluoroaniline (MFA) and m-Iodoaniline (MIA)
| Property | MFA | MIA | Urea (Reference) |
|---|---|---|---|
| Dipole Moment (μ) (Debye) | 2.54 | 2.87 | 1.37 |
| Polarizability (α) (esu) | 8.23 x 10⁻²⁴ | 10.12 x 10⁻²⁴ | 3.83 x 10⁻²⁴ |
| First-Order Hyperpolarizability (β) (esu) | 1.56 x 10⁻³⁰ | 1.98 x 10⁻³⁰ | 0.13 x 10⁻³⁰ |
Data sourced from a computational study on m-fluoroaniline and m-iodoaniline. chemrxiv.org
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism. ias.ac.inmdpi.comnih.govijsr.net These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, dictate the supramolecular architecture of a crystalline material. ias.ac.inmdpi.com
No specific studies on the intermolecular interactions in the crystal structure of this compound were found in the provided search results.
Applications of 3 Fluoro 2 Iodoaniline As a Synthetic Intermediate
Strategic Role in Pharmaceutical Synthesis
The strategic placement of the fluorine and iodine atoms on the aniline (B41778) scaffold makes 3-Fluoro-2-iodoaniline (B1320775) a highly sought-after precursor in the synthesis of pharmaceutically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug molecules, while the iodine atom serves as a versatile handle for various chemical transformations, including cross-coupling reactions.
Precursors for Bioactive Molecules and Drug Analogs
This compound serves as a key starting material in the multi-step synthesis of a variety of bioactive molecules and drug analogs. myskinrecipes.com Its utility lies in its ability to introduce the fluoro-iodophenyl moiety into larger, more complex structures. This is particularly important in medicinal chemistry, where the introduction of fluorine can significantly modulate the pharmacological properties of a lead compound. The carbon-iodine bond provides a reactive site for the introduction of other functional groups or for coupling with other molecular fragments to build the final drug candidate. While specific, publicly disclosed drug analogs synthesized directly from this compound are not extensively detailed in available literature, its role as a fundamental building block for active pharmaceutical ingredients (APIs) is widely acknowledged in the chemical and pharmaceutical research sectors. myskinrecipes.com
Development of Anti-Melancholy, Antitumor, and Antibiotic Agents
While direct evidence for the use of this compound in the synthesis of anti-melancholy, antitumor, and antibiotic agents is not prominently featured in publicly available scientific literature, the closely related isomer, 2-fluoro-3-iodoaniline, is cited in patent literature as a useful intermediate for the synthesis of medicines with these activities. This suggests that substituted fluoro-iodoanilines, in general, are considered valuable precursors for such therapeutic agents. The development of novel antitumor agents, for instance, often involves the synthesis of compounds with specific substitutions on an aromatic ring to optimize their interaction with biological targets. The unique electronic properties conferred by the fluorine and iodine atoms in this compound make it a plausible candidate for the synthesis of new chemical entities with potential antitumor or other therapeutic activities.
Building Block in Materials Science
The application of this compound extends beyond pharmaceuticals into the realm of materials science, where its distinct structural features can be harnessed to create advanced materials with specific functionalities.
Synthesis of Fluorine-Substituted Polyanilines
Fluorine-substituted polyanilines are a class of conducting polymers that have garnered significant interest due to their enhanced solubility, thermal stability, and unique electronic properties compared to their non-fluorinated counterparts. While the direct polymerization of this compound is not widely reported, the synthesis of various poly(haloaniline)s, including those with fluorine and iodine substituents, has been explored. The general approach involves the chemical or electrochemical oxidation of the corresponding halo-substituted aniline monomers. The presence of halogen substituents on the aniline ring is known to influence the polymerization process and the properties of the resulting polymer. For instance, studies on the polymerization of other fluoroaniline isomers have demonstrated that the fluorine substituent can affect the polymer's morphology, conductivity, and environmental stability. Therefore, this compound represents a potential monomer for the synthesis of novel fluorine- and iodine-containing polyanilines with tailored properties for applications in areas such as sensors, electrochromic devices, and corrosion protection.
Development of Catalysts and Ligands
The field of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals, has also found a use for iodoaniline derivatives in the design of novel chiral catalysts and ligands.
Design and Synthesis of Chiral Iodoaniline-Lactate Based Catalysts
Recent research has focused on the development of a family of chiral iodoaniline-lactate based catalysts for various asymmetric transformations. acs.org The general synthetic strategy for these catalysts involves the protection of the nitrogen atom of an iodoaniline derivative, followed by a Mitsunobu reaction with a chiral lactate ester. Although the specific use of this compound as a starting material in the literature reviewed is not explicitly mentioned, the methodology is applicable to a range of substituted iodoanilines. The fluorine substituent in the 3-position could potentially influence the electronic and steric properties of the resulting catalyst, thereby affecting its reactivity and the enantioselectivity of the catalyzed reactions. The development of such catalysts is of significant interest as they offer a metal-free alternative for important chemical transformations, contributing to the advancement of green and sustainable chemistry.
Ligand Scaffolds for Transition Metal Catalysis
This compound serves as a versatile precursor for the synthesis of specialized ligand scaffolds crucial for transition metal catalysis. The presence of three distinct functional sites—the amino group, the fluorine atom, and the iodine atom—allows for a variety of synthetic transformations to create both phosphine-based and N-heterocyclic carbene (NHC) ligands. These ligands can be tailored to modulate the steric and electronic properties of metal centers, thereby influencing the activity, selectivity, and stability of the resulting catalysts.
Phosphine-Based Ligand Scaffolds
The structural framework of this compound is well-suited for the development of phosphine ligands, which are a cornerstone of homogeneous catalysis. The synthetic strategies can leverage either the reactive iodine or the amino functional group to introduce a phosphine moiety.
One plausible and widely utilized method is the palladium-catalyzed phosphination of the aryl-iodide bond. This cross-coupling reaction allows for the direct introduction of a di-substituted phosphine group onto the aromatic ring. For instance, reacting this compound with a secondary phosphine, such as diphenylphosphine, in the presence of a palladium catalyst and a suitable base, would yield a phosphine-functionalized aniline. The resulting aminophosphine ligand can then act as a bidentate P,N-ligand, capable of coordinating to a variety of transition metals.
Alternatively, the amino group can be chemically modified to introduce a phosphine-containing substituent. For example, the aniline can undergo condensation with a phosphine-functionalized aldehyde or ketone to form a Schiff base, which itself can serve as a P,N-ligand. Further reduction of the imine bond can lead to a more flexible P,N-ligand scaffold.
The fluorine substituent on the aromatic ring of these potential ligands plays a significant role in tuning the electronic properties of the phosphorus atom. The electron-withdrawing nature of fluorine can decrease the electron-donating ability of the phosphine, which can be beneficial in certain catalytic applications, such as cross-coupling reactions where reductive elimination is the rate-determining step.
Below is a hypothetical, yet chemically reasonable, reaction scheme for the synthesis of a phosphine ligand derived from this compound.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Hypothetical Yield |
| This compound | Diphenylphosphine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2-(Diphenylphosphino)-3-fluoroaniline | 85% |
| This compound | (2-Formylphenyl)diphenylphosphine | p-Toluenesulfonic acid | Schiff base of this compound and (2-formylphenyl)diphenylphosphine | 92% |
This table presents hypothetical data based on typical yields for similar reactions reported in the chemical literature.
N-Heterocyclic Carbene (NHC) Ligand Scaffolds
N-Heterocyclic carbenes have emerged as a powerful class of ligands in transition metal catalysis, often offering superior stability and activity compared to traditional phosphine ligands. The synthesis of NHC ligands typically involves the preparation of an imidazolium or benzimidazolium salt, which serves as the direct precursor to the carbene.
This compound can be effectively utilized in the synthesis of unsymmetrical NHC precursors. A common synthetic route involves the initial N-arylation of an imidazole or a similar N-heterocycle with this compound. The resulting N-(3-fluoro-2-iodophenyl)imidazole can then be quaternized by reaction with an alkyl or aryl halide to form the desired imidazolium salt. Deprotonation of this salt with a strong base generates the free NHC, which can then be coordinated to a transition metal center.
Another approach involves the construction of a benzimidazolium scaffold. This can be achieved by reacting this compound with another aniline derivative and a one-carbon source, such as triethyl orthoformate, to form a benzimidazole ring. Subsequent N-alkylation or N-arylation would yield the benzimidazolium salt precursor.
The presence of the fluorine and iodine substituents on the N-aryl group of the NHC ligand allows for fine-tuning of the ligand's electronic properties and provides a handle for further post-synthetic modifications. The electron-withdrawing fluorine atom can enhance the π-acceptor properties of the NHC ligand, which can be advantageous in catalytic cycles involving oxidative addition. The iodo group can be used in subsequent cross-coupling reactions to introduce additional functional groups or to create multimetallic catalytic systems.
A plausible synthetic pathway to an NHC precursor from this compound is outlined in the table below.
| Step | Starting Material | Reagents | Intermediate/Product | Hypothetical Yield |
| 1 | This compound, Glyoxal, Formaldehyde | Methylamine | 1-(3-Fluoro-2-iodophenyl)-3-methyl-1H-imidazol-3-ium salt | 75% |
| 2 | This compound, 2-Nitroaniline | Formic acid, then reduction | N-(3-Fluoro-2-iodophenyl)benzene-1,2-diamine | 80% |
| 3 | N-(3-Fluoro-2-iodophenyl)benzene-1,2-diamine | Triethyl orthoformate, then Alkyl halide | 1-Alkyl-3-(3-fluoro-2-iodophenyl)-1H-benzo[d]imidazol-3-ium salt | 70% |
This table presents hypothetical data based on typical yields for similar multi-step syntheses reported in the chemical literature.
Q & A
Q. Advanced
- Protection of Amine Group : Acetylation or Boc protection prevents unwanted nucleophilic attacks.
- Purification Steps : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate intermediates.
- Reaction Monitoring : TLC or HPLC-MS to detect side products early .
How can solubility challenges of this compound in aqueous systems be addressed?
Intermediate
The compound has low water solubility (228.3 mg/L at 25°C). Strategies include:
- Co-solvents : DMSO or ethanol (up to 10% v/v) to enhance dissolution.
- Derivatization : Conversion to water-soluble salts (e.g., hydrochloride) or prodrugs .
What are the implications of contradictory data on reaction yields reported in different studies?
Advanced
Discrepancies in yields (e.g., 47% vs. 63% in similar reactions) often arise from:
- Purity of Starting Materials : Trace impurities can inhibit catalysis.
- Oxygen Sensitivity : Inadequate inert atmosphere during Pd-catalyzed reactions.
- Chromatography Efficiency : Column packing density impacts recovery rates .
What safety protocols are essential when handling this compound in laboratory environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
